molecular formula C9H12O3 B105405 4-Ipomeanol CAS No. 32954-58-8

4-Ipomeanol

Cat. No. B105405
CAS RN: 32954-58-8
M. Wt: 168.19 g/mol
InChI Key: RJYQLMILDVERHH-UHFFFAOYSA-N
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Description

4-Ipomeanol (4-IPO) is a pulmonary pre-toxin isolated from sweet potatoes infected with the fungus Fusarium solani . One of the 4-IPO metabolites is toxic to the lungs, liver, and kidney in humans and animals . This metabolite can covalently bind to proteins, thereby interfering with normal cell processes .


Molecular Structure Analysis

4-Ipomeanol is a chemical compound belonging to the family of furans. It consists of a furan ring, which is substituted at the third carbon of the furan ring with a pentanone containing a hydroxyl group . A furan ring is a five-membered aromatic ring consisting of one oxygen atom and four carbon atoms; a pentanone is a ketone consisting of five carbon atoms .


Chemical Reactions Analysis

4-IPO has three functional groups which determine the molecule’s reactivity. These are the furan ring, the ketone group, and the alcohol group . The furan ring is aromatic according to Hückel’s rule, so the furan makes the compound relatively stable . A ketone group is polar, as oxygen is more electronegative than carbon. Therefore, the carbonyl atom of the ketone group is electron deficient, thus electrophilic, and can easily react with nucleophiles .


Physical And Chemical Properties Analysis

4-Ipomeanol has a molar mass of 168.192 g·mol −1 . It is a relatively stable compound due to the aromatic furan ring . The ketone group is polar, making the compound reactive with nucleophiles .

Scientific Research Applications

Bioactivation and Reactive Intermediate Formation

4-Ipomeanol (IPO) undergoes bioactivation to form a reactive intermediate, which is critical for its interaction with DNA and other cellular macromolecules. Detailed studies have revealed the formation of an N-substituted cysteinyl pyrrole derivative of IPO, suggesting the presence of an enedial reactive intermediate during CYP-mediated bioactivation. Interestingly, this reactive intermediate is formed by both rabbit CYP4B1 and various human P450 enzymes, indicating a conserved bioactivation pathway across species (Baer, Rettie & Henne, 2005).

Genetic Engineering and Cytochrome P450 Studies

The role of cytochrome P450, particularly CYP4B1, in the bioactivation and toxicity of IPO has been extensively studied. Generation of Cyp4b1 null mice has provided a model to unambiguously determine the role of CYP4B1 in IPO bioactivation in vivo. These studies have confirmed that CYP4B1 is a crucial enzyme for the bioactivation of IPO and that the absence of this enzyme results in resistance to IPO-induced toxicity (Parkinson et al., 2013).

Production and Bioproduction Techniques

Advancements in bioproduction techniques have been pivotal in the large-scale production of IPO. Elicitation studies using various agents like Fusarium solani, chitin, and chitosan have optimized the production of IPO from the root tubers of Ipomoea batatas and its rhizogenic callus. These techniques provide a sustainable method for IPO production without disturbing natural biodiversity, presenting a significant advancement in the field of biotechnology (Mohanraj & Subha, 2015; Mohanraj & Subha, 2017).

Bioactivation and Toxicity in Livestock

The bioactivation of IPO and its impact on livestock, particularly cattle, have been subjects of research due to the associated pulmonary toxicity. Understanding the bioactivation pathways, particularly by CYP4B enzymes in bovine lung, and the inhibition mechanisms can offer insights into livestock management and feed safety (Parkinson et al., 2012).

Imaging Agent Development for CYP4B1 Gene Prodrug Activation Therapy

Research on developing imaging agents, like the (18)F-labeled 4-ipomeanol, for CYP4B1 gene prodrug activation therapy, has shown promise. These agents can potentially image tumors and monitor enzyme-activating anticancer prodrugs, offering a significant advancement in the field of diagnostic imaging and targeted cancer therapy (Moon et al., 2013).

Future Directions

4-Ipomeanol (IPO) is the first agent to undergo preclinical development at the National Cancer Institute (NCI) based principally on a specific biochemical-biological rationale for clinical investigation as an antineoplastic agent targeted against lung cancer . This suggests that 4-Ipomeanol could potentially be developed further as a targeted therapy for lung cancer .

properties

IUPAC Name

1-(furan-3-yl)-4-hydroxypentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12O3/c1-7(10)2-3-9(11)8-4-5-12-6-8/h4-7,10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYQLMILDVERHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)C1=COC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Record name 4-Ipomeanol
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DSSTOX Substance ID

DTXSID10866492
Record name Ipomeanol
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Molecular Weight

168.19 g/mol
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Solubility

Chloroform > 100 (mg/mL), Methanol > 100 (mg/mL), Water ~ 20 (mg/mL), 10% propylene glycol, 10% EtOH in water ~ 20 (mg/mL), 0.1 N HCl ~ 55 (mg/mL), 0.1 N NaOH < 3 (mg/mL)
Record name IPOMEANOL
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Vapor Pressure

0.000632 [mmHg]
Record name Ipomeanol
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Mechanism of Action

THE FORMATION OF HIGHLY REACTIVE METABOLITES FROM 4-IPOMEANOL, A SELECTIVE LUNG TOXIN IN RODENTS & OTHER MAMMALS & A POTENT HEPATOTOXIN IN BIRDS, WAS STUDIED IN TISSUES FROM ROOSTERS & JAPANESE QUAIL IN VIVO. CONSISTENT WITH PREVIOUS IN VIVO STUDIES ON THE TARGET ORGAN SELECTIVITY FOR COVALENT BINDING & TOXICITY OF 4-IPOMEANOL METABOLITES IN BIRDS, THE RATES OF REACTIVE METABOLITE FORMATION WERE VERY HIGH IN BIRD LIVER MICROSOMES COMPARED TO AVIAN PULMONARY OR RENAL MICROSOMES WHERE THIS ACTIVITY WAS RELATIVELY VERY LOW OR ABSENT.
Record name IPOMEANOL
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Product Name

4-Ipomeanol

CAS RN

32954-58-8, 36878-93-0, 55659-41-1
Record name Ipomeanol
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Record name 1-Pentanone, 1-(3-furanyl)-4-hydroxy-
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Record name 4-Ipomeanol
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Record name Ipomeanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,930
Citations
LJ Chen, EF DeRose, LT Burka - Chemical research in toxicology, 2006 - ACS Publications
Ipomeanine (IPN), 4-ipomeanol (4-IPO), 1-ipomeanol (1-IPO), and 1,4-ipomeadiol (DIOL) are toxic 3-substituted furans found in mold-damaged sweet potatoes. IPN and 4-IPO are the …
Number of citations: 30 pubs.acs.org
JP Kowalski, MG McDonald, D Whittington… - Chemical Research …, 2019 - ACS Publications
Cytochrome P450 4B1 (CYP4B1) has been explored as a candidate enzyme in suicide gene systems for its ability to bioactivate the natural product 4-ipomeanol (IPO) to a reactive …
Number of citations: 6 pubs.acs.org
MC Christian, RE Wittes… - JNCI: Journal of the …, 1989 - academic.oup.com
4-Ipomeanol (IPO) is the first agent to undergo preclinical development at the National Cancer Institute (NCI) based principally on a specific biochemical-biological rationale for clinical …
Number of citations: 52 academic.oup.com
BR Baer, AE Rettie, KR Henne - Chemical research in toxicology, 2005 - ACS Publications
4-Ipomeanol (IPO) is a pneumotoxin that is bioactivated to a reactive intermediate that binds to DNA and other cellular macromolecules. Despite over 30 years of research in this area, …
Number of citations: 80 pubs.acs.org
S Lakhanpal, RC Donehower, EK Rowinsky - Investigational new drugs, 2001 - Springer
… of 4-Ipomeanol. J Pharmacol Exp Them 207: 677–686, 1978 13. Boyd MR, Burka LT, Wilson BE, Sam HA: In vitro studies on the metabolic activation of the pulmonary toxin 4-Ipomeanol …
Number of citations: 47 link.springer.com
C Wiek, EM Schmidt, K Roellecke, M Freund… - Biochemical …, 2015 - portlandpress.com
Mammalian CYP4B1 enzymes are cytochrome P450 mono-oxygenases that are responsible for the bioactivation of several exogenous pro-toxins including 4-ipomeanol (4-IPO). In …
Number of citations: 51 portlandpress.com
TM Alvarez-Diez, J Zheng - Chemical research in toxicology, 2004 - ACS Publications
… showed that 4-ipomeanol produced selective hepatotoxicity. To investigate the mechanism of bioactivation of 4-ipomeanol, we thoroughly studied the interaction of 4-ipomeanol with …
Number of citations: 52 pubs.acs.org
M Falzon, JB McMahon, HM Schuller, MR Boyd - Cancer research, 1986 - AACR
… The natural product, 4-ipomeanol (Fig. 1)was initially iso lated and characterized in the early … 4-Ipomeanol has served as a key prototype experimental agent in investiga tions that have …
Number of citations: 43 aacrjournals.org
JS Dutcher, MR Boyd - Biochemical pharmacology, 1979 - Elsevier
… covalent binding of 4-ipomeanol in microsome preparations … toxic doses of radiolabeled 4-ipomeanol were administered to rats … Without prior metabolism, 4-ipomeanol is not sufficiently …
Number of citations: 103 www.sciencedirect.com
P Larsson, H Tjälve - Chemico-biological interactions, 1988 - Elsevier
… of the 4ipomeanol takes place in these tissues in vivo. Our results indicate that the list of tissues with a capacity to metabolize 4-ipomeanol in … potential target tissues for the 4-ipomeanol. …
Number of citations: 12 www.sciencedirect.com

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